2-Iodobenzenesulfonic acid hydrate
Overview
Description
2-Iodobenzenesulfonic acid hydrate is an organic compound with the molecular formula C6H6IO4S. It is a white crystalline solid that is soluble in water and other polar solvents. This compound is known for its applications in various fields of chemistry and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodobenzenesulfonic acid can be synthesized by reacting benzenesulfonyl chloride (C6H5SO2Cl) with sodium iodide (NaI). The reaction involves the substitution of the sulfonyl chloride group with an iodine atom, followed by crystallization purification to obtain the target product .
Industrial Production Methods: Industrial production of 2-iodobenzenesulfonic acid hydrate typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques and stringent quality control measures .
Chemical Reactions Analysis
2-Iodobenzenesulfonic acid hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-iodoxybenzenesulfonic acid (IBS), a powerful hypervalent iodine(V) oxidant.
Reduction: The compound can be reduced to form 2-iodosylbenzenesulfonic acid using periodic acid as an oxidant.
Substitution: The iodine atom in 2-iodobenzenesulfonic acid can be substituted with other functional groups under appropriate conditions, making it a versatile intermediate in organic synthesis.
Common reagents used in these reactions include Oxone, sodium periodate, and periodic acid. The major products formed from these reactions are 2-iodoxybenzenesulfonic acid and 2-iodosylbenzenesulfonic acid .
Scientific Research Applications
2-Iodobenzenesulfonic acid hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hypervalent iodine compounds and as an intermediate in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Industry: this compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-iodobenzenesulfonic acid hydrate involves its ability to undergo oxidation and reduction reactions, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved include the formation of hypervalent iodine compounds, which are known for their strong oxidizing properties .
Comparison with Similar Compounds
2-Iodobenzenesulfonic acid hydrate can be compared with other similar compounds such as:
2-Iodoxybenzenesulfonic acid (IBS): A powerful hypervalent iodine(V) oxidant used in organic synthesis.
2-Iodosylbenzenesulfonic acid: A reduced form of IBS, used in various oxidation reactions.
Benzenesulfonic acid derivatives: Other derivatives of benzenesulfonic acid with different substituents, used in various chemical and industrial applications.
The uniqueness of this compound lies in its ability to form hypervalent iodine compounds, making it a valuable reagent in both academic and industrial research .
Properties
IUPAC Name |
2-iodobenzenesulfonic acid;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO3S.H2O/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKURGDXZAXBCAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)O)I.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.